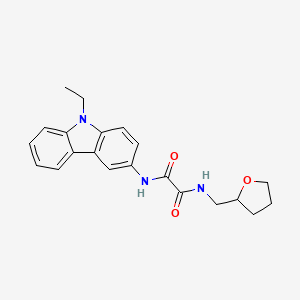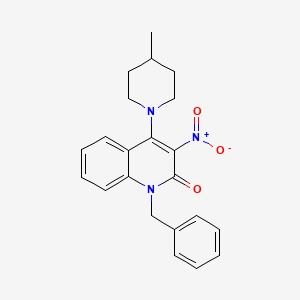![molecular formula C21H20F3N3O4S B4047361 N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)-2-naphthalenesulfonamide](/img/structure/B4047361.png)
N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)-2-naphthalenesulfonamide
Descripción general
Descripción
N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C21H20F3N3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.11266179 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Naphthalenesulfonamides, such as W-7 and related derivatives, are known to act as potent calmodulin (CaM) antagonists and affect several protein kinases at higher concentrations. These compounds inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent (protein kinase C) protein kinases, suggesting their potential as tools for studying signal transduction pathways and as leads for developing therapeutic agents targeting these pathways (Hidaka et al., 1984).
Antibacterial Agents
Synthetic efforts have led to naphthalenesulfonamide derivatives exhibiting potent antibacterial properties. These compounds were tested against various bacterial strains, showing significant antibacterial activity, indicating their potential application in developing new antibacterial agents (Abbasi et al., 2015).
Anticancer Research
Naphthalene sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, certain naphthalimmide (NI) and naphthalentetracarboxylic diimide (NDI) derivatives displayed more cytotoxicity towards cancer cells than others, highlighting their potential application in anticancer research (Tumiatti et al., 2009).
Organic Electronics
Naphthalenesulfonamide derivatives have been explored for their application in organic light-emitting diodes (OLEDs), demonstrating the utility of these compounds in creating materials with desirable photophysical properties for use in electronic devices (García-López et al., 2014).
Polymers and Materials Science
The synthesis and properties of novel side-chain-sulfonated polyimides derived from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone have been reported. These materials exhibit good solubility, high thermal stability, and demonstrate potential applications in fuel cell membranes due to their proton conductivity (Chen et al., 2006).
Propiedades
IUPAC Name |
N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c22-21(23,24)17-8-10-19(20(14-17)27(28)29)25-11-3-4-12-26-32(30,31)18-9-7-15-5-1-2-6-16(15)13-18/h1-2,5-10,13-14,25-26H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDCDDPNHJPLRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(3-{[2-(morpholin-4-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4047280.png)
![6-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4047286.png)
![3-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4047291.png)
![1-(2-fluorophenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047292.png)
![1-(4-acetylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4047296.png)
![N-[4-(butan-2-yl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4047309.png)
![1-[1-(3-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4047315.png)
![2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B4047326.png)
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4047330.png)
![N-(2-FLUOROPHENYL)-2-{1-METHYL-5-OXO-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDE](/img/structure/B4047336.png)
![2-[2-(2-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4047340.png)

![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B4047358.png)
